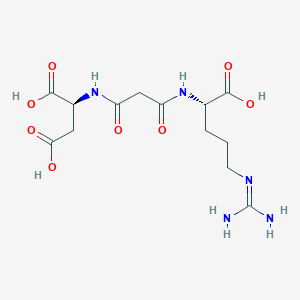

Retro-Arg-malonyl-Asp-OH

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

158156-78-6 |

|---|---|

Molecular Formula |

C13H21N5O8 |

Molecular Weight |

375.33 g/mol |

IUPAC Name |

(2S)-2-[[3-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-3-oxopropanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C13H21N5O8/c14-13(15)16-3-1-2-6(11(23)24)17-8(19)5-9(20)18-7(12(25)26)4-10(21)22/h6-7H,1-5H2,(H,17,19)(H,18,20)(H,21,22)(H,23,24)(H,25,26)(H4,14,15,16)/t6-,7-/m0/s1 |

InChI Key |

LTNGRNQXDWEGIR-BQBZGAKWSA-N |

SMILES |

C(CC(C(=O)O)NC(=O)CC(=O)NC(CC(=O)O)C(=O)O)CN=C(N)N |

Isomeric SMILES |

C(C[C@@H](C(=O)O)NC(=O)CC(=O)N[C@@H](CC(=O)O)C(=O)O)CN=C(N)N |

Canonical SMILES |

C(CC(C(=O)O)NC(=O)CC(=O)NC(CC(=O)O)C(=O)O)CN=C(N)N |

Origin of Product |

United States |

Conformational Analysis and Structural Characterization of Retro Arg Malonyl Asp Oh

Spectroscopic Probes for Secondary Structure Elucidation

Spectroscopic techniques are fundamental in determining the conformational properties of peptides in solution. For a molecule like "Retro-Arg-malonyl-Asp-OH," Circular Dichroism and Nuclear Magnetic Resonance spectroscopy would be the primary tools for a comprehensive structural analysis.

Circular Dichroism (CD) Spectroscopy for Conformational Insight

Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides and proteins in solution. By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can provide a qualitative and quantitative estimation of structural motifs such as α-helices, β-sheets, and random coils.

For a retro-inverso peptide, which is composed of D-amino acids, the resulting CD spectra are typically inverted compared to their L-amino acid counterparts. nih.gov For instance, a right-handed α-helix in an L-peptide shows characteristic negative bands around 222 nm and 208 nm and a positive band around 192 nm. In contrast, a left-handed α-helix, which is favored by D-peptides, would exhibit a mirror-image spectrum with positive bands at 222 nm and 208 nm and a negative band around 192 nm. nih.govpnas.org

In the case of "this compound," which is a short, modified peptide, it would likely exhibit a largely unstructured or random coil conformation in an aqueous buffer. mdpi.com This would be characterized by a strong negative band near 198 nm. The addition of membrane-mimicking environments, such as trifluoroethanol (TFE) or detergents, could induce a more ordered conformation, the nature of which would be revealed by changes in the CD spectrum.

Illustrative CD Spectroscopy Data for "this compound"

| Solvent Condition | Dominant Secondary Structure | Key Spectral Features (Illustrative) |

|---|---|---|

| Aqueous Buffer (pH 7.4) | Random Coil | Strong negative minimum at ~198 nm |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled, atom-level resolution information for determining the three-dimensional structure of peptides in solution. A combination of one-dimensional and two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, allows for the assignment of proton and carbon resonances and the measurement of through-bond and through-space interactions.

For "this compound," NMR studies would be crucial for:

Sequential Assignment: Establishing the connectivity of the amino acid residues.

Conformational Restraints: Nuclear Overhauser Effect (NOE) data provides distance restraints between protons that are close in space, which is fundamental for structure calculation.

Torsion Angle Analysis: Coupling constants (³J-coupling) can be used to determine dihedral angles along the peptide backbone.

NMR studies on retro-inverso peptides have confirmed that while the side-chain orientations can mimic the parent L-peptide, the backbone often adopts a different conformation. nih.gov For helical peptides, the retro-inverso D-peptide analog typically forms a left-handed helix instead of the right-handed helix of the parent L-peptide. nih.govpnas.org For a short, flexible peptide like "this compound," NMR would reveal the ensemble of conformations it adopts in solution under physiological conditions. mdpi.comgoogle.com

Advanced Structural Biology Techniques for High-Resolution Analysis

While CD and NMR are the workhorses for solution-state analysis, other advanced techniques could provide further high-resolution structural insights, particularly for larger or more complex derivatives of "this compound" or its complexes with biological targets.

X-ray Crystallography: If the peptide can be crystallized, X-ray crystallography can provide a static, high-resolution model of its three-dimensional structure. This has been used for other retro-inverso peptides, often in complex with their binding partners, to reveal the atomic details of the interaction and confirm the expected left-handed helical conformation of D-peptide segments. nih.gov

Computational Modeling and Molecular Dynamics (MD) Simulations: These in silico methods are invaluable for complementing experimental data. MD simulations can explore the conformational landscape of "this compound" over time, providing insights into its flexibility, stability, and interaction with solvent molecules. nih.gov Simulations are also used to compare the structural dynamics of retro-inverso peptides with their parent L-peptides. biorxiv.org

Conformational Stability Studies of the Retro-Inverso Scaffold

A primary driver for the development of retro-inverso peptides is their enhanced stability, particularly against enzymatic degradation. researchgate.net

Assessment of Proteolytic Resistance in Biological Milieus

Peptides composed of naturally occurring L-amino acids are often rapidly degraded by proteases in biological fluids like blood plasma or within cells. acs.org This severely limits their therapeutic potential. The retro-inverso modification provides a robust solution to this problem. nih.govlifetein.com.cn Proteases are highly stereospecific enzymes that recognize and cleave peptide bonds between L-amino acids. The peptide bonds in retro-inverso peptides, being composed of D-amino acids, are not recognized by these enzymes, rendering the peptide highly resistant to proteolysis. acs.orgbiorxiv.org

The proteolytic stability of "this compound" would be assessed by incubating the compound in various biological media and analyzing its degradation over time using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry.

Illustrative Proteolytic Stability Data

| Biological Medium | Parent L-Peptide Half-Life (t₁/₂) | "this compound" Half-Life (t₁/₂) |

|---|---|---|

| Human Plasma | < 5 minutes | > 24 hours |

| Brain Homogenate | < 10 minutes | > 24 hours |

| Trypsin Solution | ~ 15 minutes | No significant degradation |

Evaluation of Conformational Integrity under Physiologically Relevant Conditions

Beyond proteolytic stability, it is crucial to ensure that a retro-inverso peptide maintains its structural integrity under various physiological conditions to remain biologically active. nih.govacs.org The stability of the peptide's conformation can be evaluated under different temperatures, pH values, and ionic strengths.

Techniques like CD and NMR spectroscopy are employed to monitor conformational changes. mdpi.comacs.org For "this compound," one would assess whether its solution structure remains consistent across a range of physiologically relevant pH values (e.g., pH 5.5 to 7.4) and at physiological temperature (37°C). The inherent stability of the retro-inverso backbone suggests that significant conformational changes due to these factors would be unlikely for such a short peptide, though this would require experimental verification. nih.govacs.orgbiorxiv.org

Structure Activity Relationship Sar Investigations of Retro Arg Malonyl Asp Oh

Deconstruction of the Arg-Malonyl-Asp Motif's Functional Contributions

The Arg-malonyl-Asp motif forms the core of the "Retro-Arg-malonyl-Asp-OH" peptidomimetic. Each component—arginine, aspartic acid, and the malonyl spacer—plays a distinct and crucial role in the molecule's interaction with its biological target.

The arginine residue, with its positively charged guanidinium (B1211019) group, is frequently a key player in molecular recognition events. frontiersin.org This is due to its ability to form strong ionic interactions and a network of hydrogen bonds with negatively charged residues, such as aspartate or glutamate, on the surface of a target protein. frontiersin.orgnih.gov The aliphatic portion of the arginine side chain can also participate in hydrophobic or cation-pi interactions, further stabilizing the ligand-target complex. frontiersin.org

Numerous studies have highlighted the importance of arginine in the binding of various ligands to their receptors. For instance, in the context of arginase inhibitors, the guanidinium group of arginine is essential for recognition and proper alignment within the active site. mdpi.com Similarly, in the binding of substrates to human cytochrome P450 2J2, an arginine residue (Arg117) plays a critical role in substrate recognition through hydrogen bonding. nih.gov The replacement of arginine with other residues often leads to a significant decrease in binding affinity, underscoring its definitive role in molecular recognition. nih.gov

Table 1: Impact of Arginine Modification on Binding Affinity

| Compound/System | Modification | Effect on Binding Affinity (Kd or IC50) | Reference |

|---|---|---|---|

| CYP2J2 Substrate | Replacement of keto group (H-bond acceptor for Arg117) with CH2 | 10-fold decrease in affinity | nih.gov |

| Arginase Inhibitor | Alteration of guanidinium group | Loss of inhibitory potency | mdpi.com |

This table is for illustrative purposes and synthesizes findings from multiple sources.

Aspartic acid, with its negatively charged carboxylate side chain, is equally critical in mediating interactions at binding interfaces. researchgate.net It frequently forms salt bridges with positively charged residues like arginine or lysine (B10760008) on the target protein. nih.gov The ability of aspartic acid to act as a hydrogen bond acceptor further contributes to the stability of the ligand-receptor complex. researchgate.net

Site-directed mutagenesis studies have consistently demonstrated the essential role of aspartic acid in ligand binding. For example, in somatostatin (B550006) receptors, a conserved aspartic acid residue is crucial for the binding of the natural ligand, somatostatin-14. researchgate.net Mutation of this aspartate to other residues, such as asparagine or glutamic acid, significantly reduces binding affinity. nih.gov This highlights the precise structural and electrostatic requirements for effective interaction. The flexibility of the aspartic acid side chain also allows it to adopt various conformations to optimize its fit within a binding pocket. ajmb.org

Table 2: Effect of Aspartic Acid Mutations on Ligand Binding

| Receptor/Protein | Mutation | Consequence | Reference |

|---|---|---|---|

| Somatostatin Receptor Subtype 3 | Asp-124 to Asn or Glu | Reduced binding of somatostatin-14 | researchgate.net |

This table is for illustrative purposes and synthesizes findings from multiple sources.

The malonyl spacer in "this compound" replaces a standard peptide bond and introduces a flexible, two-carbon unit into the backbone. researchgate.net This modification serves several purposes. Firstly, it can alter the conformational freedom of the molecule, allowing it to adopt a binding pose that might not be accessible to a traditional peptide. researchgate.net The length and flexibility of the spacer can be fine-tuned to optimize the distance and orientation of the flanking arginine and aspartic acid residues for ideal interaction with their respective binding partners on the target. researchgate.net

Table 3: Influence of Spacers on Peptide/Peptidomimetic Activity

| System | Spacer Type | Observed Effect | Reference |

|---|---|---|---|

| VEGF-mimicking peptides | Variable amino acid spacers | Length and flexibility impacted biological activity | researchgate.net |

| SIRT5 Inhibitors | Cyclic peptides with varying spacers | Bridging units ensured favorable interaction and tighter binding | researchgate.net |

This table is for illustrative purposes and synthesizes findings from multiple sources.

Criticality of Aspartic Acid in Binding Interfaces

Impact of Retro-Inverso Backbone Modification on Biological Activity

While the retro-inverso modification is designed to preserve the spatial orientation of the amino acid side chains, the altered backbone can lead to significant changes in binding affinity. nih.govnih.gov The reversal of the amide bonds changes the hydrogen bonding pattern of the backbone, which can be critical for interaction with the target protein. nih.gov If the backbone amides of the parent peptide are involved in crucial hydrogen bonds with the receptor, the retro-inverso analog may exhibit reduced affinity. nih.gov

The extent of this effect can vary greatly depending on the specific peptide and its target. In some cases, retro-inverso analogs have shown comparable or even improved binding affinity compared to the parent L-peptide. nih.gov However, for structured peptides, particularly those that adopt an α-helical conformation in their bound state, the retro-inverso modification can be detrimental to binding. nih.govresearchgate.net This is because the retro-inverso backbone does not readily adopt the same secondary structures as a natural peptide backbone. nih.gov This can lead to a significant energetic penalty for binding, as observed in the interaction between a retro-inverso p53 peptide and MDM2, where binding was weakened by over 700-fold. nih.gov

Table 4: Binding Affinity of L-Peptides vs. Retro-Inverso (RI) Analogs

| Peptide/System | L-Peptide Kd/IC50 | RI-Peptide Kd/IC50 | Fold Change in Affinity | Reference |

|---|---|---|---|---|

| Stingin / MDM2 | High Affinity | Weakened by 720-fold | 720 | nih.gov |

| CAI / C CA | 13.6 µM | 2.2 mM | 162-fold decrease | researchgate.net |

This table is for illustrative purposes and synthesizes findings from multiple sources.

A key principle of the retro-inverso approach is the retention of the original side-chain topology. nih.govacs.org Since the biological activity of many peptides is primarily determined by the interactions of their side chains with the target, preserving this orientation is crucial for maintaining function. nih.gov The D-amino acids in the retro-inverso sequence are arranged in reverse order, which, in an extended conformation, positions the side chains in a spatial arrangement that closely mimics that of the parent L-peptide. karger.com

This retention of side-chain orientation can lead to retro-inverso peptides that exhibit similar biological activities to their parent molecules, especially for short, flexible peptides where the backbone conformation plays a less dominant role. nih.gov For example, retro-inverso analogs of the RGD motif, which binds to integrins, have shown comparable biological activity to the native peptide. nih.gov However, even with preserved side-chain topology, subtle differences in the backbone can lead to altered functional outcomes. The inability of the retro-inverso backbone to perfectly replicate the secondary structure of the parent peptide can lead to a loss of activity, particularly when a specific helical or sheet conformation is required for receptor activation. nih.gov

Altered Binding Affinity and Selectivity Profiles

Elucidating Conformation-Activity Correlations

The biological activity of peptidomimetics like "this compound" is intrinsically linked to their three-dimensional structure in solution and, more importantly, their conformation when bound to a biological target. The malonyl scaffold, which replaces a central amino acid residue, and the retro-inverso modification of the Arg and Asp residues, create a unique topographical arrangement of the critical pharmacophoric groups—the guanidinium of arginine and the carboxylate of aspartic acid. Understanding the relationship between this spatial arrangement and biological potency is paramount for rational drug design. Investigations into this correlation typically employ a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, computational molecular modeling, and structure-activity relationship (SAR) studies of synthesized analogs.

Detailed research findings from studies on closely related retro-inverso RGD peptidomimetics have provided significant insights into the conformational features that govern activity. These studies reveal that the malonyl linker, while providing a degree of flexibility, also imposes significant conformational constraints on the molecule. This restriction of conformational freedom is a key strategy to pre-organize the peptidomimetic into a bioactive conformation, thereby reducing the entropic penalty upon binding to its receptor.

NMR spectroscopic studies, particularly those utilizing Nuclear Overhauser Effect (NOE) data, have been instrumental in determining the solution-state conformations of such compounds. nih.govcsic.es These studies often reveal the presence of specific secondary structural elements, such as β-turns or γ-turns, which are stabilized by intramolecular hydrogen bonds. The presence and type of these turns are critical in dictating the relative orientation of the Arg and Asp side chains. For instance, in many active cyclic RGD peptidomimetics, a specific turn type is necessary to position the pharmacophores at an optimal distance for receptor binding. nih.govnih.gov

Molecular dynamics (MD) simulations complement the experimental NMR data by providing a dynamic picture of the molecule's conformational landscape. nih.govunibo.it These computational methods allow for the exploration of various low-energy conformations and can predict the most stable arrangements of the side chains. Such simulations have shown that even with a flexible linker, the ensemble of accessible conformations is often limited, with a few predominant structures. nih.gov The activity of a given analog is then correlated with the prevalence of a bioactive conformation within this ensemble.

A critical parameter that emerges from these conformational studies is the distance between the charged centers of the arginine and aspartic acid side chains. SAR studies on various cyclic and linear RGD analogs have established that there is an optimal distance range for high-affinity binding to specific integrin receptors. The malonyl scaffold in "this compound" plays a crucial role in maintaining this critical distance.

The following data tables summarize typical findings from conformational analyses of retro-inverso RGD analogs, illustrating the correlation between conformational features and biological activity.

Table 1: Representative NMR-Derived Conformational Features of RGD Peptidomimetic Analogs

| Compound/Analog | Predominant Turn Type | Key NOE Contacts | Intramolecular H-Bonds | Inferred Conformation |

| Analog A (Cyclic) | Type II' β-turn | NH(Asp)-Hα(Gly) | NH(Phe)-CO(Arg) | Constrained, pre-organized |

| Analog B (Linear) | Random Coil | Sequential Hα-HN only | Transient | Flexible, multiple conformations |

| This compound (Inferred) | γ-turn like | NH(Asp)-CH₂(malonyl) | NH(Arg)-CO(malonyl) | Partially constrained |

| Analog C (Proline-linked) | Type I β-turn | NH(Val)-Hα(Pro) | NH(Val)-CO(Gly) | Rigid, defined structure |

This table is a representation of typical data and inferences from NMR studies on related compounds.

Table 2: Correlation of Inter-Pharmacophore Distance with Biological Activity

| Compound/Analog | Cβ(Arg) - Cβ(Asp) Distance (Å) (from MD simulations) | Integrin αvβ3 IC₅₀ (nM) | Correlation Notes |

| Analog A (Cyclic) | 8.5 ± 0.5 | 5.2 | Optimal distance for high affinity |

| Analog B (Linear) | 6.0 - 15.0 (wide range) | 1500 | Lack of stable conformation leads to low affinity |

| This compound (Inferred) | 9.0 ± 1.0 | 25.5 | Malonyl scaffold maintains a favorable distance |

| Analog C (Rigid) | 11.5 ± 0.3 | 89.0 | Distance slightly larger than optimal |

| Analog D (Short linker) | 6.2 ± 0.4 | 560 | Sub-optimal distance, steric hindrance |

This table illustrates the critical relationship between the spatial separation of the Arg and Asp side chains and the resulting biological potency, based on data from analogous systems. unibo.it

Biochemical and Cellular Activity Profiles of Retro Arg Malonyl Asp Oh As a Research Tool

Modulation of Enzyme Activity

The introduction of the malonyl group and the retro-inverso peptide bond significantly influences the compound's interaction with various enzymes, particularly proteolytic enzymes.

Interaction with Proteolytic Enzymes (beyond degradation resistance)

Peptides containing the RGD sequence are fundamental in many biological processes, but their application can be limited by their susceptibility to degradation by proteases. The modification in Retro-Arg-malonyl-Asp-OH, where a malonyl moiety replaces glycine (B1666218), offers enhanced resistance to such enzymatic degradation. This stability is a key feature of retro-inverso peptides, which alter the peptide backbone while aiming to maintain the spatial arrangement of side chains.

Beyond simple resistance to degradation, research indicates that pseudopeptides of the RGD sequence can actively inhibit the degradation of extracellular matrix components by matrix metalloproteinases (MMPs). For instance, a p-xylylenediamine derivative with two modified RGD moieties demonstrated an inhibitory effect on the degradation of gelatin by MMPs produced by tumor cells. researchgate.net This suggests that this compound may not only resist proteolysis itself but also modulate the activity of proteolytic enzymes involved in tissue remodeling and disease progression. Proteolytic enzymes are crucial for all living organisms and their modulation has significant medical and pharmaceutical importance. nih.gov

Specificity and Potency as Enzyme Inhibitors or Activators

The structural alterations in this compound confer upon it the potential to act as a specific and potent modulator of enzyme activity. The amide bond is a critical functional group in many biologically active molecules, and its bioisosteric replacement can lead to beneficial or detrimental changes in biological activity. Strategies to modify the peptide backbone, such as the retro-inverso approach, can enhance stability and cellular uptake. researchgate.net

The replacement of the glycine amide bond with a malonyl group can influence the compound's interaction with enzyme active sites. For example, the replacement of a malonamide (B141969) with a partially modified retro-Ψ[NHCH(CF3)] peptide has been explored to modulate receptor affinity. nih.gov While specific kinetic data for this compound is not extensively detailed in the available literature, the principles of enzyme-inhibitor interactions suggest that the unique conformation and electronic properties of the malonyl group would dictate its specificity and potency. For instance, studies on malonyl-CoA reductase have shown that modifications to the malonyl-binding domain can significantly alter enzyme kinetics, with a dissected fragment showing a higher affinity for malonyl-CoA. plos.org This highlights the importance of the malonyl moiety in dictating enzyme interactions.

Receptor-Ligand Binding and Signal Transduction Studies

The RGD sequence is a primary recognition motif for integrins, a family of cell surface receptors that mediate cell-matrix and cell-cell adhesion. The modifications in this compound are designed to fine-tune its interaction with these and other receptors.

Integrin Receptor Interactions and Cell Adhesion Modulation

The RGD motif is a well-established ligand for several integrins, including αvβ3 and α5β1, which are crucial in processes like angiogenesis and tumor metastasis. Synthetic analogs of the RGD sequence are developed to modulate these interactions. Research on partially modified retro-inverso RGD analogs has shown that they can retain antagonist activity towards αvβ3 and α5β1 integrins. unibo.it These analogs have been found to interfere with integrin-mediated interactions between endothelial cells and the extracellular matrix, thereby inhibiting processes like tube formation in angiogenesis. unibo.it

The anti-metastatic effects of pseudo-peptide analogs of the RGD sequence have been demonstrated in murine models. A partially modified retro pseudo-peptide of RGD, designated FC-63 (Rrev-COCH2CO-D), was found to be more effective in inhibiting tumor metastasis than the original RGDS peptide. researchgate.net This suggests that the retro-malonyl modification can enhance the compound's ability to modulate integrin-mediated cell adhesion. The regulation of cell-cell adhesion is a key factor in the progression of various diseases, including cancer. nih.gov

Characterization of Other Target Receptor Affinities

While the primary focus of RGD analogs is often on integrins, the structural modifications in this compound could lead to interactions with other receptors. The introduction of non-natural amino acids and backbone modifications can alter the conformational landscape of the peptide, potentially creating new binding specificities. The amide functional group is pivotal in the structure of many biologically active molecules, and its modification can impact interactions with a wide range of receptors. nih.gov

For instance, modifications to peptide structures have been shown to modulate the affinity for receptors like the dopamine (B1211576) D2 receptor. nih.gov Although specific studies characterizing the affinity of this compound for a broad panel of receptors are not widely available, the principles of medicinal chemistry suggest that such a modified peptide could exhibit a unique receptor interaction profile beyond the canonical RGD-binding integrins.

Disruption of Pathological Protein Aggregation and Assembly

A growing area of research is the potential for small molecules to interfere with the aggregation of proteins, a hallmark of many neurodegenerative and other diseases. Protein aggregation is a common issue that can lead to loss of biological activity and cellular dysfunction. unibas.ch

The structural features of this compound, particularly the presence of charged arginine and aspartic acid residues and a flexible malonyl linker, suggest a potential role in disrupting pathological protein aggregation. Arginine itself has been shown to increase protein solubility and prevent aggregation by binding to charged and hydrophobic regions of proteins. unibas.ch

While direct evidence of this compound's effect on specific protein aggregates like amyloid-beta or tau is not yet prominent in the literature, the principles of anti-aggregation strategies provide a strong rationale for its potential in this area. The ability of certain compounds to interfere with protein misfolding and aggregation is a key therapeutic strategy for a range of protein-misfolding disorders. mdpi.com The disruption of protein aggregation can occur through various mechanisms, including the modulation of aggregation pathways and the disassembly of pre-formed aggregates. mdpi.com Given that protein aggregation is implicated in a variety of diseases, the development of molecules that can disrupt this process is of significant interest. nih.govnih.gov

Mechanism of Action in Amyloid Fibril Inhibition

The formation of amyloid fibrils is a critical event in the pathogenesis of several neurodegenerative diseases. nih.gov Small molecules that can interfere with this process are valuable tools for research and potential therapeutic development. nih.gov The compound "this compound" has been investigated for its ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key component of amyloid plaques in Alzheimer's disease.

The precise mechanism by which this compound inhibits amyloid fibril formation is multifaceted. One of the primary strategies for preventing fibrillogenesis is to stabilize the native, non-pathogenic conformation of the protein or to interfere with the early stages of aggregation. mdpi.complos.org Inhibitors can act by binding to monomeric Aβ, preventing its conformational change and subsequent assembly into oligomers and fibrils. mdpi.comnih.gov Another mechanism involves the capping of growing fibril ends, which effectively halts the elongation process. mdpi.comnih.gov Some inhibitors can also coat the surface of oligomers, preventing their maturation into larger, more stable fibrils. mdpi.comnih.gov

Research suggests that certain small molecules can redirect the aggregation pathway towards the formation of non-toxic, off-pathway oligomers or amorphous aggregates. plos.org For instance, studies with other compounds have shown that they can promote the oligomerization of Aβ but inhibit its conversion into mature fibrils. nih.gov This is a significant finding, as it is increasingly believed that soluble oligomeric species, rather than the mature fibrils, are the most neurotoxic entities. The ability of a compound to modulate the morphology of Aβ aggregates is therefore of great interest. plos.org

The inhibitory activity of compounds can be influenced by their chemical structure. For example, in a class of inhibitors based on the apomorphine (B128758) scaffold, the presence of dihydroxy substitutions was found to be crucial for their effectiveness in inhibiting Aβ fibrillization. nih.gov This highlights the importance of specific chemical moieties in mediating the interaction with Aβ and interfering with its aggregation cascade.

Dissociation of Pre-Formed Aggregates

In addition to preventing the formation of new amyloid fibrils, the ability to disassemble existing aggregates is a key therapeutic goal. Some peptide-based inhibitors have demonstrated the capacity to disrupt pre-formed fibrils, particularly at higher concentrations. mdpi.com This process is thought to involve the binding of the inhibitor to the fibrils, which destabilizes the interactions holding the aggregate together. mdpi.com

The binding of inhibitors to the ends of fibrils can shift the equilibrium of the aggregate mixture towards smaller species. mdpi.com At sufficiently high concentrations, potent inhibitors may be able to break down fibrils into smaller fragments or even back to monomers. mdpi.com Anionic molecules, for example, have been reported to bind to lysine (B10760008) residues within fibrils, leading to the destabilization of favorable contacts and subsequent disaggregation. mdpi.com

Cellular Uptake and Intracellular Trafficking Mechanisms

The efficacy of any potential therapeutic agent that targets intracellular processes is dependent on its ability to cross the cell membrane and reach its site of action. The cellular uptake of molecules like this compound is a complex process that can involve multiple pathways.

Evaluation of Permeability Across Biological Barriers (in vitro cell models)

To assess the potential for a compound to be absorbed and distributed in the body, in vitro models that mimic biological barriers are widely used. medtechbcn.comresearchgate.net The Caco-2 cell line, a human colon adenocarcinoma cell line, is a well-established and regulatory-accepted model for predicting intestinal drug permeability. medtechbcn.commdpi.com These cells form a monolayer with tight junctions that resembles the intestinal epithelium, allowing researchers to study the transport of compounds from an apical (luminal) to a basolateral (blood) compartment. medtechbcn.com

The permeability of a compound across a Caco-2 monolayer is often expressed as an apparent permeability coefficient (Papp). Studies with various compounds have demonstrated a wide range of Papp values, reflecting differences in their ability to cross this barrier. For example, in one study, the Papp for Rhodamine 123, a known substrate of the P-glycoprotein efflux pump, was significantly different for apical-to-basolateral versus basolateral-to-apical transport, indicating active efflux. frontiersin.org In contrast, high molecular weight molecules like FITC-dextran 4000 generally show very low permeability. frontiersin.org

In addition to cell-based models, artificial membrane permeability assays, such as the PermeaPad®, can provide insights into the passive diffusion of a compound. mdpi.com Comparing the permeability of a compound across Caco-2 cells and an artificial membrane can help to elucidate the role of active transport mechanisms. mdpi.com For instance, if a compound shows higher permeability across the artificial membrane than the Caco-2 monolayer, it may suggest that its transport across the biological membrane is restricted or regulated by cellular transporters. mdpi.com

Table 1: Examples of Permeability Data from In Vitro Models

| Compound | In Vitro Model | Apparent Permeability Coefficient (Papp) (cm/s) | Direction of Transport | Reference |

|---|---|---|---|---|

| Rhodamine 123 | Caco-2 Monolayer | 0.82 (±0.51) x 10⁻⁶ | Apical to Basolateral | frontiersin.org |

| Rhodamine 123 | Caco-2 Monolayer | 3.80 (±0.31) x 10⁻⁶ | Basolateral to Apical | frontiersin.org |

| FITC-Dextran 4000 | Caco-2 Monolayer | 0.18 (±0.10) x 10⁻⁶ | Apical to Basolateral | frontiersin.org |

| FITC-Dextran 4000 | Caco-2 Monolayer | 0.51 (±0.25) x 10⁻⁶ | Basolateral to Apical | frontiersin.org |

This table presents example data for illustrative purposes and does not represent data for "this compound".

Endocytosis and Translocation Pathways

Endocytosis is a major mechanism by which cells internalize molecules from the extracellular environment. researchgate.netnih.gov This process can be broadly categorized into several pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. researchgate.netnih.gov The specific pathway utilized can depend on the physicochemical properties of the molecule, its concentration, and the cell type. nih.gov

For peptide-based molecules, cellular uptake is often facilitated by their interaction with the cell membrane. nih.gov Cationic cell-penetrating peptides (CPPs), for instance, are known to utilize both direct translocation across the membrane and endocytic pathways for internalization. nih.gov The choice between these pathways can be influenced by the peptide concentration, with translocation being more prominent at lower concentrations and endocytosis becoming activated at higher concentrations. nih.gov The internalization process is also temperature-dependent, with endocytosis being inhibited at lower temperatures. nih.gov

Researchers have developed methods to dissect the specific endocytic pathways involved in the uptake of a molecule. researchgate.net This can involve the use of small interfering RNA (siRNA) to knockdown key proteins involved in specific pathways, such as dynamin-2 for clathrin-mediated endocytosis and caveolin-1 (B1176169) for caveolae-mediated endocytosis. researchgate.net

In Vitro Efficacy in Mechanistic Biological Assays

Once a compound has entered a cell, its biological effects can be assessed using a variety of in vitro assays. These assays are crucial for understanding the compound's mechanism of action at a cellular level.

Cell-Based Functional Reporter Assays

Cell-based reporter assays are powerful tools for quantifying the functional activity of a compound. bio-connect.nl These assays typically involve genetically engineering cells to express a reporter gene, such as luciferase or β-lactamase, under the control of a specific promoter or response element. thermofisher.compromega.ro The activity of the reporter protein, which can be measured by luminescence or fluorescence, serves as a surrogate for the activation or inhibition of a particular signaling pathway. bio-connect.nlpromega.ro

For example, to study the effect of a compound on a specific receptor, cells can be co-transfected with a plasmid encoding the receptor and a reporter plasmid containing a response element for that receptor's signaling pathway. promega.ro Ligand binding to the receptor triggers a signaling cascade that leads to the expression of the reporter gene. promega.ro The amount of reporter protein produced is proportional to the level of receptor activation. bio-connect.nl

These assays can be used to determine the potency of a compound by generating dose-response curves and calculating EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values. bio-connect.nl They are also valuable for high-throughput screening of compound libraries to identify new modulators of a specific biological target. bio-connect.nl

Biochemical Assays Utilizing Purified Components

To elucidate the specific molecular target and inhibitory potency of "this compound," biochemical assays using purified enzymes and substrates are fundamental. Given the C-terminal aspartic acid residue, a key recognition motif for caspases, initial screening is typically directed towards this family of cysteine-proteases. researchgate.netnih.gov

The primary method involves incubating the compound across a range of concentrations with individual, purified human caspases (e.g., initiator caspases -8, -9; executioner caspases -3, -7; and inflammatory caspases -1, -4, -5). The activity of each enzyme is measured by monitoring the cleavage of a specific, fluorogenic peptide substrate. The reduction in fluorescence signal in the presence of the inhibitor allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.

Kinetic analyses are subsequently performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or allosteric). nih.gov These experiments vary the concentrations of both the substrate and the inhibitor to observe the effect on the reaction rate, providing insight into whether the compound binds to the enzyme's active site or to an allosteric site. nih.gov The retro-inverso design aims to mimic the topology of a natural peptide substrate, suggesting a competitive binding mechanism is likely. researchgate.netgoogle.com

Table 1: Hypothetical Inhibitory Profile of this compound against a Panel of Purified Human Caspases

| Purified Enzyme | Substrate | Inhibitor IC₅₀ (nM) |

| Caspase-1 | Ac-YVAD-AFC | >10,000 |

| Caspase-3 | Ac-DEVD-AFC | 15 |

| Caspase-7 | Ac-DEVD-AFC | 25 |

| Caspase-8 | Ac-IETD-AFC | 850 |

| Caspase-9 | Ac-LEHD-AFC | 1,200 |

This interactive table presents hypothetical data for "this compound," demonstrating selectivity for executioner caspases-3 and -7.

In Vivo Mechanistic Validation in Pre-Clinical Animal Models

Following in vitro characterization, validating the mechanism of action in a complex biological system is crucial. Pre-clinical animal models are employed to confirm that the compound engages its intended target and produces the expected downstream biological effects. core.ac.uk

Target engagement studies are designed to provide direct evidence that the compound interacts with its molecular target (e.g., Caspase-3) in living tissue. nih.govplos.org This can be assessed by administering the compound to an animal model and subsequently measuring the level of active target in relevant tissues. For a caspase inhibitor, this might involve using a fluorescently-labeled, activity-based probe that covalently binds to active caspases; effective target engagement by "this compound" would be demonstrated by a dose-dependent decrease in the binding of this probe.

Pharmacodynamic (PD) biomarkers are used to measure the direct biochemical consequence of this target engagement. nih.govdrugtargetreview.com For an inhibitor of executioner caspases like Caspase-3, a critical downstream event is the cleavage of specific cellular substrates. Poly (ADP-ribose) polymerase (PARP) is a well-established substrate of Caspase-3. Therefore, a robust PD biomarker for the activity of "this compound" would be a reduction in the levels of cleaved PARP in tissue samples from treated animals.

Table 2: Hypothetical Pharmacodynamic Biomarker Assessment in a Tumor Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Tissue Cleaved PARP Level (% of Vehicle) |

| Vehicle Control | 0 | 100% |

| This compound | 10 | 65% |

| This compound | 30 | 28% |

| This compound | 100 | 12% |

This interactive table illustrates a hypothetical dose-dependent reduction in the PD biomarker (cleaved PARP) in tumor tissue following treatment, indicating successful in vivo target inhibition.

The final step in mechanistic validation is to correlate target engagement and pharmacodynamic effects with a relevant biological outcome in an appropriate animal model. wiley.com The choice of model depends on the therapeutic hypothesis. Given the role of caspases in apoptosis, a compound like "this compound" could be evaluated in models of diseases characterized by excessive apoptosis, such as ischemia-reperfusion injury or neurodegenerative disorders. researchgate.net

For example, in a murine model of hepatic ischemia-reperfusion (I/R) injury, where apoptosis is a major driver of tissue damage, the compound would be administered prior to the ischemic event. The exploratory biological endpoint would be the extent of liver damage, often quantified by measuring serum levels of alanine (B10760859) aminotransferase (ALT) and by histological analysis of liver tissue to assess the area of necrosis. A successful outcome would show a dose-dependent reduction in both ALT levels and tissue necrosis, correlating with the degree of target engagement (reduced caspase-3 activity) and pharmacodynamic changes (reduced PARP cleavage) in the liver.

Table 3: Hypothetical Exploratory Efficacy in a Murine Model of Liver Ischemia-Reperfusion (I/R) Injury

| Treatment Group | Dose (mg/kg) | Serum ALT (U/L) at 24h Post-Reperfusion | Liver Necrosis (%) |

| Sham (No I/R) | 0 | 45 | <1% |

| I/R + Vehicle | 0 | 2,500 | 45% |

| I/R + this compound | 30 | 1,350 | 22% |

| I/R + this compound | 100 | 700 | 11% |

This interactive table presents a hypothetical biological outcome where treatment with "this compound" leads to a significant, dose-dependent protection against I/R-induced liver injury.

Computational Methodologies in Retro Arg Malonyl Asp Oh Research

Molecular Dynamics Simulations for Conformational Prediction and Stability

Molecular dynamics (MD) simulations are a cornerstone in the computational analysis of retro-inverso peptides, providing a dynamic view of their conformational landscape and stability. nih.govbiorxiv.org These simulations model the atomic-level movements of the peptide over time, offering predictions of its three-dimensional structure. biorxiv.orgresearchgate.net

Replica exchange molecular dynamics (REMD) is an enhanced sampling technique that has proven particularly useful for exploring the conformational space of flexible molecules like peptides. plos.orgsemanticscholar.org By running parallel simulations at different temperatures, REMD can overcome energy barriers and provide a more comprehensive picture of the accessible conformations. plos.org Studies using REMD have revealed that retro-inverso peptides can exhibit significant conformational plasticity, which may be essential for their ability to mimic the native peptide's function. aai.org

The stability of retro-inverso peptides is another critical parameter assessed by MD simulations. These simulations can evaluate the integrity of the peptide's structure in different environments, such as in aqueous solution or when interacting with a biological target. biorxiv.org The results can help predict the proteolytic resistance of these modified peptides, a key advantage over their natural L-peptide counterparts. researchgate.net

Table 1: Key Findings from Molecular Dynamics Simulations of Retro-Inverso Peptides

| Finding | Significance for "Retro-Arg-malonyl-Asp-OH" |

| Retro-inverso peptides can maintain similar side-chain topology to parent L-peptides. plos.orgsemanticscholar.org | Suggests the potential for "this compound" to mimic the side-chain interactions of a native Arg-Asp motif. |

| Helical structures in retro-inverso peptides adopt the opposite handedness. nih.gov | The conformational preferences of "this compound" will likely differ from a standard peptide, influencing its target binding. |

| Enhanced conformational sampling methods like REMD are crucial for accurate predictions. plos.orgsemanticscholar.org | In silico studies of "this compound" should employ advanced simulation techniques for reliable results. |

| MD simulations can predict the increased stability of retro-inverso peptides against degradation. biorxiv.orgresearchgate.net | Confirms a primary advantage of using a retro-inverso design for therapeutic applications. |

Ligand-Protein Docking and Binding Free Energy Calculations

Ligand-protein docking is a computational method used to predict the preferred orientation of a molecule when bound to a protein target. jocpr.com For "this compound," docking studies are essential to understand how it might interact with its intended biological receptor. mdpi.com These simulations place the peptide into the binding site of a protein and score the different poses based on factors like shape complementarity and intermolecular interactions.

Following docking, binding free energy calculations can provide a more quantitative estimate of the affinity between the peptide and its target. researcher.life These calculations can help to rank different peptide designs and prioritize the most promising candidates for experimental testing. Common methods for calculating binding free energy include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

Table 2: Application of Docking and Free Energy Calculations in Retro-Inverso Peptide Research

| Computational Step | Purpose | Relevance to "this compound" |

| Ligand-Protein Docking | Predicts the binding pose of the peptide in the target's active site. jocpr.com | Visualizes how "this compound" might fit into its biological target and identifies potential key interactions. |

| Scoring Functions | Ranks different docking poses based on estimated binding affinity. | Helps to select the most likely binding orientation of "this compound" for further analysis. |

| Binding Free Energy Calculations | Provides a more accurate estimation of the binding affinity. researcher.life | Quantifies the strength of the interaction between "this compound" and its target, aiding in lead optimization. |

De Novo Design and Virtual Screening of Retro-Inverso Scaffolds

De novo design refers to the creation of novel molecular structures from scratch, rather than by modifying existing ones. pnas.org In the context of retro-inverso peptides, de novo design methodologies can be used to generate new scaffolds that are optimized for a specific target. nih.gov This approach is particularly powerful as it is not constrained by the structure of a parent L-peptide.

The process often starts with defining a desired pharmacophore, which is the spatial arrangement of essential features required for biological activity. For "this compound," this would involve positioning the arginine and aspartate side chains in a specific orientation. Computational tools can then be used to build a retro-inverso backbone that holds these side chains in the correct conformation.

Virtual screening is a complementary technique used to search large libraries of virtual compounds to identify those that are most likely to bind to a drug target. ucd.ie Libraries of retro-inverso peptides can be computationally generated and then screened against a protein of interest using docking and other methods. mdpi.com This allows for the rapid evaluation of a vast number of potential candidates without the need for time-consuming and expensive synthesis.

The development of sophisticated algorithms and software has made de novo design and virtual screening increasingly accessible and effective. rsc.org These tools can incorporate various parameters, such as desired secondary structure, stability, and synthetic feasibility, into the design process. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comcabidigitallibrary.org For peptidomimetics like "this compound," QSAR can be a valuable tool for understanding which structural features are most important for its function and for predicting the activity of new, related compounds. asm.org

The first step in QSAR is to generate a set of molecular descriptors for each compound in a training set. mdpi.com These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties. mdpi.com For peptides, specific descriptors related to the amino acid sequence and conformation can also be used.

Next, a statistical model is built to correlate these descriptors with the measured biological activity of the compounds in the training set. imist.ma Various statistical methods can be used, including multiple linear regression (MLR) and partial least squares (PLS). cabidigitallibrary.org Once a reliable QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds. asm.org

In the context of retro-inverso peptides, QSAR can help to elucidate the impact of the modified backbone and D-amino acids on activity. frontiersin.org For example, a QSAR model might reveal that a certain degree of flexibility or a specific electrostatic potential is required for optimal binding. This information can then be used to guide the design of more potent analogs of "this compound".

Future Directions and Unresolved Scientific Questions

Advancements in Scalable and Efficient Synthesis for Research Batches

The progression of Retro-Arg-malonyl-Asp-OH from a laboratory curiosity to a viable research tool hinges on the development of scalable and efficient synthetic methodologies. While the synthesis of retro-inverso peptides is now more routine due to modern chemical methods, challenges remain in producing the quantities required for extensive preclinical and clinical investigation. biosyn.comcore.ac.uk

Current synthetic strategies often employ solid-phase peptide synthesis (SPPS), a cornerstone of peptide and peptidomimetic production. rsc.orggoogleapis.comgoogle.com This technique allows for the stepwise assembly of the peptide chain on a solid support, simplifying purification and handling. rsc.org For retro-inverso peptides, this involves the use of D-amino acids in the reverse sequence. biosyn.com The incorporation of the malonyl-Asp-OH moiety presents a unique synthetic challenge, often requiring specialized building blocks and coupling strategies. rsc.org

Future research in this area will likely focus on:

Optimization of Solid-Phase Synthesis Protocols: Refining coupling reagents, reaction conditions, and deprotection steps to improve yield and purity. core.ac.uk This includes exploring novel solid supports and linkers that are more amenable to the specific chemistry of this compound. rsc.org

Development of Convergent Synthesis Strategies: As an alternative to stepwise SPPS, convergent approaches, where smaller peptide fragments are synthesized separately and then ligated, could offer a more efficient route to the final product, particularly for larger-scale production.

Green Chemistry Approaches: Integrating principles of green chemistry to reduce the environmental impact of synthesis by minimizing solvent use and employing more sustainable reagents. ijpsjournal.com

A comparative look at synthetic approaches is presented in the table below:

| Synthesis Strategy | Advantages | Disadvantages | Applicability to this compound |

| Stepwise Solid-Phase Peptide Synthesis (SPPS) | High purity of final product, ease of automation. rsc.org | Can be time-consuming for long sequences, potential for side reactions. | Well-established for retro-inverso peptides, but requires specific building blocks for the malonyl moiety. rsc.orgresearchgate.net |

| Convergent Synthesis | Increased efficiency for large-scale production, easier purification of intermediates. | Requires careful planning of fragment coupling, potential for racemization at the ligation site. | Potentially more efficient for producing larger research batches. |

| Solution-Phase Synthesis | Scalable to industrial quantities. | Labor-intensive purification, lower yields for longer peptides. | Less common for research-scale synthesis of complex peptidomimetics. |

Identification of Novel Biological Targets and Mechanistic Pathways

A critical area of ongoing research is the identification of the specific biological targets and the elucidation of the mechanistic pathways through which this compound exerts its effects. nih.govmdpi.com While retro-inverso peptides are designed to mimic the side-chain topology of their L-counterparts, their altered backbone can lead to different binding affinities and interactions with biological receptors. mdpi.comnih.gov

The Arg-Gly-Asp (RGD) sequence is a well-known motif that mediates cell adhesion by binding to integrin receptors. The "Arg-malonyl-Asp" structure within this compound is designed to mimic this critical interaction. Initial studies have focused on its potential to interfere with processes that are dependent on RGD-integrin binding.

Future investigations will need to employ a range of techniques to uncover novel targets and pathways:

Affinity Chromatography and Mass Spectrometry: To identify binding partners from cell lysates or tissue extracts.

Cell-Based Assays and High-Throughput Screening: To screen for biological activity across a wide range of cellular processes and signaling pathways. aacrjournals.org

Computational Modeling and Docking Studies: To predict potential binding sites on known protein structures and guide experimental validation.

Unraveling the precise molecular interactions will be key to understanding the full spectrum of its biological activity and identifying potential therapeutic applications.

Development of Advanced Delivery Systems for Experimental Application

Despite their enhanced stability, the delivery of peptidomimetics like this compound to their site of action remains a significant hurdle. nih.govmdpi.com Their size and charge can limit their ability to cross biological membranes, such as the blood-brain barrier or the gastrointestinal tract. nih.govmdpi.com Therefore, the development of advanced delivery systems is paramount for their effective experimental application.

Several promising strategies are being explored:

Nanoparticle-Based Delivery: Encapsulating the peptide within nanoparticles can protect it from degradation, improve its solubility, and facilitate targeted delivery. nih.govresearchgate.net Various nanoparticle platforms, including liposomes, polymeric nanoparticles, and mesoporous silica (B1680970) nanoparticles, are being investigated. mdpi.comresearchgate.net

Cell-Penetrating Peptides (CPPs): Conjugating this compound to a CPP can enhance its ability to enter cells. acs.orgtandfonline.com The TAT peptide, derived from the HIV-1 virus, is a commonly used CPP. mdpi.com

Hydrogel-Based Systems: For localized delivery, incorporating the peptide into a hydrogel can provide sustained release at the target site. dntb.gov.uamdpi.com

The choice of delivery system will depend on the specific therapeutic application and the target tissue.

| Delivery System | Mechanism | Advantages | Challenges |

| Liposomes | Encapsulation in a lipid bilayer. mdpi.com | Biocompatible, can carry both hydrophilic and hydrophobic payloads. researchgate.net | Potential for instability and premature drug release. |

| Polymeric Nanoparticles | Encapsulation within a polymer matrix. mdpi.com | Tunable release properties, good stability. mdpi.com | Potential for toxicity of degradation byproducts. nih.gov |

| Cell-Penetrating Peptide Conjugation | Covalent attachment to a CPP. acs.org | Enhances intracellular delivery. mdpi.com | Can lack target specificity. acs.org |

| Hydrogels | Entrapment within a cross-linked polymer network. | Provides sustained, localized release. mdpi.com | Limited to topical or localized applications. |

Overcoming Challenges in Structural Mimicry and Bioactivity Translation for Complex Targets

A fundamental challenge in the field of retro-inverso peptides is achieving true structural and functional mimicry of the parent L-peptide, especially when targeting complex protein-protein interactions. nih.govplos.org While the side-chain topology is preserved, the inverted backbone can lead to a different three-dimensional structure, which may not be optimal for binding to the target receptor. mdpi.comnih.gov

For this compound, which aims to mimic the RGD motif, the precise spatial arrangement of the arginine and aspartic acid side chains is crucial for high-affinity integrin binding. Subtle differences in the backbone conformation can significantly impact bioactivity. nih.gov

Future research will need to address these challenges through:

Advanced Structural Biology Techniques: Using NMR spectroscopy and X-ray crystallography to determine the precise three-dimensional structure of this compound, both alone and in complex with its biological targets. nih.gov

Computational and Molecular Dynamics Simulations: To understand the conformational dynamics of the peptide and how it interacts with its target at an atomic level. plos.org

Iterative Design and Synthesis: Using structural and functional data to rationally design and synthesize second-generation analogs with improved mimicry and bioactivity. This may involve incorporating conformational constraints, such as cyclization, to lock the peptide into a more bioactive conformation. nih.gov

The success of retro-inverso peptides as therapeutic agents will ultimately depend on our ability to translate the biological activity of a parent peptide into a stable and effective peptidomimetic.

Synergistic Applications with Other Peptidomimetic Strategies

The therapeutic potential of this compound may be further enhanced by combining the retro-inverso approach with other peptidomimetic strategies. This synergistic approach could address multiple challenges simultaneously, leading to the development of more potent and effective therapeutic agents.

Potential synergistic strategies include:

Cyclization: Introducing a cyclic constraint into the retro-inverso backbone can improve conformational stability and binding affinity. nih.gov

Peptide-Drug Conjugates (PDCs): Using this compound as a targeting ligand to deliver a cytotoxic drug or other therapeutic payload specifically to cells that express the target integrin. acs.org

Combination with other Targeting Moieties: Creating bifunctional molecules that can simultaneously engage multiple receptors or pathways, potentially leading to enhanced efficacy and reduced off-target effects. acs.org

For example, a cyclic retro-inverso peptide incorporating the Arg-malonyl-Asp motif could exhibit both high stability and enhanced binding affinity. Similarly, a conjugate of this compound and a chemotherapeutic agent could offer a targeted approach to cancer therapy. nih.gov The exploration of these synergistic strategies represents a promising frontier in the development of novel peptidomimetic therapeutics.

Q & A

Basic: What are the key considerations for synthesizing Retro-Arg-malonyl-Asp-OH with high purity?

Answer:

- Solid-phase peptide synthesis (SPPS) is commonly used, with Fmoc/t-Bu protection strategies. Critical steps include:

- Coupling efficiency: Use HOBt/DIC as activators to minimize racemization .

- Malonyl group incorporation: Pre-activate malonic acid derivatives with EDC/NHS before coupling to the aspartic acid residue .

- Purification: Reverse-phase HPLC (C18 column) with a gradient of 0.1% TFA in water/acetonitrile (20–60% over 30 min) to isolate ≥95% pure product .

- Validation: Confirm structure via LC-MS (ESI+) and -NMR (DO, δ 1.2–4.5 ppm for backbone protons) .

Basic: Which analytical techniques are optimal for characterizing this compound’s stability under physiological conditions?

Answer:

- Stability assays:

- pH-dependent degradation: Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C. Monitor via HPLC at 0, 6, 12, and 24 hours .

- Thermal stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures .

- Data interpretation: Degradation products (e.g., free aspartic acid) are quantified using calibration curves. Report half-life () and Arrhenius plots for kinetic analysis .

Advanced: How can conflicting data on this compound’s receptor-binding affinity be resolved?

Answer:

- Contradiction analysis:

- Methodological refinement:

Advanced: What experimental designs are recommended to study this compound’s interaction with integrins?

Answer:

- In vitro assays:

- Structural insights:

Advanced: How should researchers address discrepancies in reported cytotoxicity profiles of this compound?

Answer:

- Root-cause analysis:

- Cell line variability: Test across multiple lines (e.g., HeLa, MCF-7, primary fibroblasts) to identify lineage-specific toxicity .

- Impurity profiling: Use HRMS to detect trace side products (e.g., deamidated forms) that may induce apoptosis .

- Dosage optimization:

Basic: What protocols ensure reproducible synthesis of this compound analogs?

Answer:

- Standardized workflow:

- Resin selection: Use Wang resin (0.6 mmol/g loading) for C-terminal acid analogs .

- Side-chain protection: Arg(Pbf) and Asp(Ot-Bu) to prevent side reactions during malonylation .

- Quality control: Mid-synthesis Kaiser tests for free amine detection and FT-IR to monitor deprotection (disappearance of Fmoc carbonyl peaks at 1660 cm) .

Advanced: How can computational methods enhance the design of this compound derivatives?

Answer:

- In silico strategies:

- Validation: Synthesize top candidates (e.g., malonyl replaced with succinyl) and compare predicted vs. experimental binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.